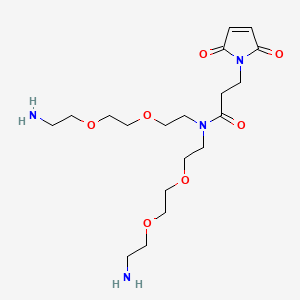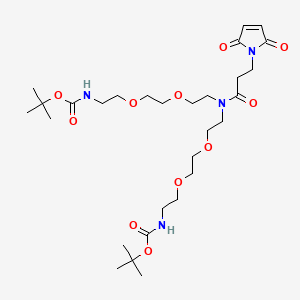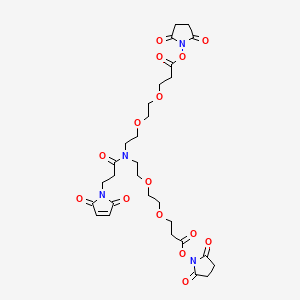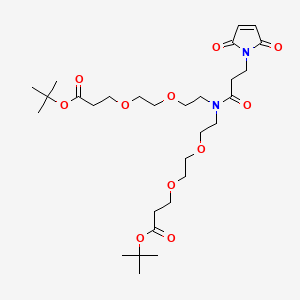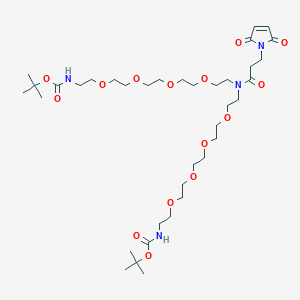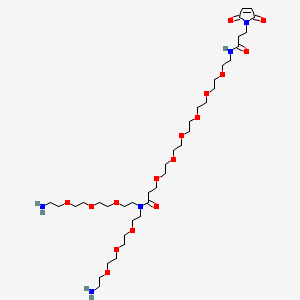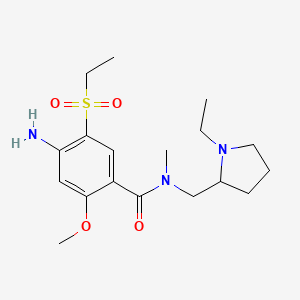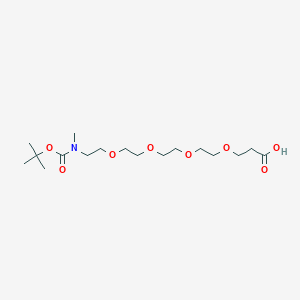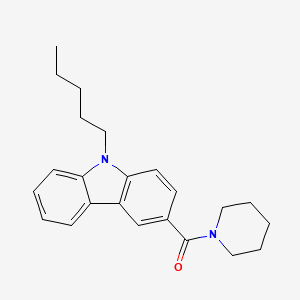![molecular formula C27H25ClFN5O2 B609667 N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide CAS No. 1398833-56-1](/img/structure/B609667.png)
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NT113 is a pan-ERBB inhibitor with high brain penetrance. NT113 inhibits the growth of glioblastoma xenografts with EGFR amplification. NT113 is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. NT113 has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. NT113 may be potentially useful in treating patients with GBM.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which are structurally similar to the compound , have demonstrated potential in antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, including antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
A study on novel quinazoline derivatives, closely related to the specified compound, revealed their potential as irreversible dual EGFR/HER2 inhibitors. These compounds, particularly effective against lung cancer xenografts in mice models, have shown promise in overcoming resistance problems in EGFR inhibitors (Das et al., 2020).
Molecular Imaging
Quinazoline derivatives, akin to the compound , have been explored as potential positron emission tomography (PET) biomarkers for molecular imaging of epidermal growth factor receptor (EGFR)-positive tumors. These compounds have shown high potency towards the EGFR, indicating their potential in cancer imaging (Mishani et al., 2004).
Antiviral Activities
Quinazolin-4(3H)-one derivatives, similar to the compound in discussion, have been evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds have shown potential in inhibiting replication of avian influenza and other viruses (Selvam et al., 2007).
Antiparkinsonian Agents
Azetidinonyl/thiazolidinonyl quinazolinone derivatives, structurally related to the specified compound, have been synthesized and evaluated as potential antiparkinsonian agents. These compounds have demonstrated promising activity in this domain (Kumar, Kaur, & Kumar, 2012).
Propiedades
Número CAS |
1398833-56-1 |
|---|---|
Nombre del producto |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Fórmula molecular |
C27H25ClFN5O2 |
Peso molecular |
505.9784 |
Nombre IUPAC |
(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18-,20-,21+ |
Clave InChI |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
O=C(/C=C/CN(C)C)NC1=C(C#C[C@H]2[C@H]3[C@@H]2COC3)C=C(N=CN=C4NC5=CC(Cl)=C(F)C=C5)C4=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NT113; NT-113; NT 113. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



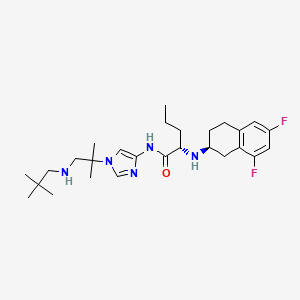
![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B609589.png)
